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Compound of Interest

Compound Name: 2-Fluorothiophenol

Cat. No.: B1332064 Get Quote

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for 2-Fluorothiophenol (CAS No. 2557-78-0).

It is intended for researchers, scientists, and professionals in drug development who require

detailed spectroscopic information and experimental methodologies for this compound.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Fluorothiophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. While specific, high-resolution spectral data with assigned peaks for 2-
Fluorothiophenol are available in spectral databases, the following tables provide expected

chemical shifts and coupling patterns based on the known structure and general principles of

NMR spectroscopy.[1][2]

Table 1: Predicted ¹H NMR Data (in CDCl₃)
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Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling
Constants (J, Hz)

SH ~3.5 Singlet (broad) -

H3 ~7.2-7.4 Multiplet J(H3-H4), J(H3-F)

H4 ~6.9-7.1 Multiplet J(H4-H3), J(H4-H5)

H5 ~7.1-7.3 Multiplet J(H5-H4), J(H5-H6)

H6 ~7.0-7.2 Multiplet J(H6-H5), J(H6-F)

Note: The thiol proton (SH) is often broad and its chemical shift is dependent on concentration

and solvent.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Carbon Assignment Chemical Shift (δ, ppm) Coupling to ¹⁹F

C1 (C-S) ~125-130 Doublet

C2 (C-F) ~160-165 Doublet (¹JCF)

C3 ~115-120 Doublet

C4 ~128-132 Singlet

C5 ~124-128 Singlet

C6 ~120-125 Doublet

Note: The carbon directly attached to fluorine (C2) will show a large one-bond coupling

constant (¹JCF). Other carbons in proximity to the fluorine atom will exhibit smaller through-

bond couplings.

Table 3: Predicted ¹⁹F NMR Data

Nucleus Chemical Shift (δ, ppm) Reference

Ar-F -110 to -170 CFCl₃
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Note: The chemical shift for aromatic fluorine compounds can vary.[3][4] The signal will likely be

a multiplet due to coupling with ortho and meta protons.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on their

vibrational frequencies.

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹) Assignment Intensity

~2550-2600 S-H stretch Weak

1581 C=C aromatic ring stretch Medium-Strong

1475 C=C aromatic ring stretch Medium-Strong

1265 C-F stretch Strong

1221 C-F stretch Strong

1077 C-S stretch Medium

Data sourced from spectral databases and literature.[5][6][7]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the

molecule.

Table 5: Mass Spectrometry Data
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Parameter Value Source

Molecular Formula C₆H₅FS PubChem[5]

Molecular Weight 128.17 g/mol PubChem[5]

Exact Mass 128.00959950 Da PubChem[5]

Key Fragments (m/z)

128 [M]⁺ (Molecular Ion) NIST[5]

108 [M-HF]⁺ NIST[5]

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument

parameters should be optimized for each specific sample and apparatus.

NMR Spectroscopy Protocol
Sample Preparation:

Weigh approximately 5-10 mg of 2-Fluorothiophenol.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a clean vial.[8]

Transfer the solution into a 5 mm NMR tube.[8]

Data Acquisition:

Place the NMR tube in the spectrometer's autosampler or insert it directly into the magnet.

Tune and shim the probe to the sample to optimize magnetic field homogeneity.

For ¹H NMR, acquire the spectrum using a standard pulse program. A sufficient number of

scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.
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For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum to singlets

for each unique carbon. A larger number of scans and a longer relaxation delay may be

necessary due to the low natural abundance of ¹³C.[9]

For ¹⁹F NMR, use a dedicated fluorine probe or tune the broadband probe to the fluorine

frequency. Proton decoupling is often employed to simplify the spectrum.[10][11]

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the spectrum to obtain pure absorption lineshapes.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm

for ¹H) or an internal standard.[8][12]

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Analyze the multiplicities and coupling constants to elucidate the spin systems.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Protocol

Sample Preparation (ATR Method):

2-Fluorothiophenol is a liquid, making Attenuated Total Reflectance (ATR) a convenient

method.

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted

from the sample spectrum.[13]

Place a single drop of 2-Fluorothiophenol directly onto the ATR crystal.

Data Acquisition:
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Initiate the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-

noise ratio.

The spectrum is usually recorded over the mid-IR range, approximately 4000 to 400 cm⁻¹.

Data Processing:

The software automatically subtracts the background spectrum from the sample spectrum

to produce the final transmittance or absorbance spectrum.

Identify and label the wavenumbers of significant absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

Sample Preparation:

Prepare a dilute solution of 2-Fluorothiophenol (e.g., ~100 µg/mL) in a volatile organic

solvent such as dichloromethane or hexane.

Data Acquisition:

Gas Chromatography (GC):

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary

column (e.g., a non-polar DB-5ms or HP-5ms).

Use a suitable temperature program to separate the components of the sample. For a

pure sample, this will result in a single major peak.

Mass Spectrometry (MS):

The eluent from the GC column is directed into the ion source of the mass spectrometer

(typically Electron Ionization, EI, at 70 eV).

The molecules are ionized and fragmented.
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The mass analyzer (e.g., a quadrupole) scans a range of mass-to-charge ratios (m/z),

for instance, from 35 to 300 amu, to detect the molecular ion and its fragment ions.[14]

[15]

Data Processing:

The software generates a total ion chromatogram (TIC), which shows signal intensity

versus retention time.

A mass spectrum is generated for the peak corresponding to 2-Fluorothiophenol.

Analyze the mass spectrum to identify the molecular ion peak and major fragment ions.

Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.[5]

Spectroscopic Analysis Workflow
The logical flow for the comprehensive spectroscopic characterization of a chemical entity like

2-Fluorothiophenol is depicted below. This process ensures that complementary data from

different techniques are used to build a complete structural profile.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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